Cas no 81787-62-4 (2-2-(Trimethylsilyl)ethynyl-phenol)

2-2-(Trimethylsilyl)ethynyl-phenol structure
81787-62-4 structure
Product Name:2-2-(Trimethylsilyl)ethynyl-phenol
CAS 번호:81787-62-4
MF:C11H14OSi
메가와트:190.313764095306
MDL:MFCD22418462
CID:702940
PubChem ID:11148201
Update Time:2025-05-20

2-2-(Trimethylsilyl)ethynyl-phenol 화학적 및 물리적 성질

이름 및 식별자

    • Phenol, 2-[(trimethylsilyl)ethynyl]-
    • 2-(2-trimethylsilylethynyl)phenol
    • 2-[2-(Trimethylsilyl)ethynyl]-phenol
    • 2-[2-(Trimethylsilyl)ethynyl]phenol (ACI)
    • Phenol, 2-[(trimethylsilyl)ethynyl]- (9CI)
    • 2-[(Trimethylsilyl)ethynyl]phenol
    • DS-20030
    • EN300-243815
    • MFCD22418462
    • C76621
    • AKOS030626089
    • CS-0197441
    • 81787-62-4
    • 2-((Trimethylsilyl)ethynyl)phenol
    • 2-[2-(TRIMETHYLSILYL)ETHYNYL]PHENOL
    • SCHEMBL2936332
    • DTXSID50456891
    • 2-2-(Trimethylsilyl)ethynyl-phenol
    • MDL: MFCD22418462
    • 인치: 1S/C11H14OSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7,12H,1-3H3
    • InChIKey: JMIUUJJPWNOMBJ-UHFFFAOYSA-N
    • 미소: OC1C(C#C[Si](C)(C)C)=CC=CC=1

계산된 속성

  • 정밀분자량: 190.081391600g/mol
  • 동위원소 질량: 190.081391600g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 228
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 20.2Ų

2-2-(Trimethylsilyl)ethynyl-phenol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A019145992-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
$296.80 2023-09-01
Alichem
A019145992-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
$820.00 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T32610-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
¥9776.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T32610-0.5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
0.5g
¥1509.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T32610-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
¥3492.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YQ484-5g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
5g
6011CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
YQ484-1g
2-((Trimethylsilyl)ethynyl)phenol
81787-62-4 97%
1g
2048CNY 2021-05-08
TRC
T899408-25mg
2-[2-(Trimethylsilyl)ethynyl]-phenol
81787-62-4
25mg
$ 70.00 2022-06-02
TRC
T899408-50mg
2-[2-(Trimethylsilyl)ethynyl]-phenol
81787-62-4
50mg
$ 95.00 2022-06-02
TRC
T899408-250mg
2-[2-(Trimethylsilyl)ethynyl]-phenol
81787-62-4
250mg
$ 340.00 2022-06-02

2-2-(Trimethylsilyl)ethynyl-phenol 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Triethylamine ;  0 °C; 45 °C
참조
Palladium-Catalyzed Aminomethylation and Cyclization of Enynol to O-Heterocycle Confined 1,3-Dienes
Yu, Houjian; et al, Organic Letters, 2021, 23(10), 3891-3896

합성 방법 2

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  rt
참조
Copper-Catalyzed Tandem Cross-Coupling/[2+2] Cycloaddition of 1,6-Allenynes with Diazo Compounds to 3-Azabicyclo[5.2.0] Ring Systems
He, Min; et al, Organic Letters, 2019, 21(23), 9559-9563

합성 방법 3

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Benzene ;  2 h, rt
참조
Nickel-catalyzed addition of dimethylzinc to aldehydes across alkynes and 1,3-butadiene: An efficient four-component connection reaction
Kimura, Masanari; et al, Journal of the American Chemical Society, 2005, 127(1), 201-209

합성 방법 4

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  reflux
참조
Alkyne-Alkene [2 + 2] cycloaddition based on visible light photocatalysis
Ha, Sujin ; et al, Nature Communications, 2020, 11(1),

합성 방법 5

반응 조건
1.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
참조
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

합성 방법 6

반응 조건
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ,  1,4-Dioxane ;  16 h, 45 °C
참조
Twisting and piezochromism of phenylene-ethynylenes with aromatic interactions between side chains and main chains
Pawle, R. H.; et al, Chemical Science, 2014, 5(11), 4184-4188

합성 방법 7

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  10 min, 40 °C
1.2 10 h, 40 °C; 4 h, 40 °C
1.3 Reagents: Sodium chloride Solvents: Water
참조
Palladium-catalyzed carbon-carbon coupling reactions using aryl Grignards
Gottardo, Christine; et al, Tetrahedron Letters, 2002, 43(39), 7091-7094

합성 방법 8

반응 조건
1.1 Reagents: Cuprous iodide
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
참조
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

합성 방법 9

반응 조건
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
2.2 -
참조
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

합성 방법 10

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  10 min, rt
1.2 Reagents: N-Iodosuccinimide ;  8 h, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  rt; 3 h, rt
참조
Biomimetic Carbene Cascades Enabled Imine Derivative Migration from Carbene-Bearing Thiocarbamates
Li, Xue; et al, Organic Letters, 2021, 23(9), 3518-3523

합성 방법 11

반응 조건
1.1 Solvents: Benzene
참조
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

합성 방법 12

반응 조건
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene ;  10 min, rt
1.2 3 h, rt
참조
A General Approach to Optically Pure [5]-, [6]-, and [7]Heterohelicenes
Zadny, Jaroslav; et al, Angewandte Chemie, 2012, 51(24), 5857-5861

합성 방법 13

반응 조건
1.1 Reagents: Butyllithium ,  Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
참조
(Iodoethynyl)trimethylsilane - First Update to document cited in CA149:200126
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

합성 방법 14

반응 조건
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ;  30 min, rt; 24 h, rt
참조
Visible-Light-Mediated Deacylated Alkynylation of Unstrained Ketone
Wu, Hao; et al, Organic Letters, 2023, 25(7), 1166-1171

합성 방법 15

반응 조건
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
참조
Halocarbon chemistry. 1. (2-Hydroxyaryl)acetylenes from haloethyl aryl ethers. A new oxygen-to-carbon rearrangement
Subramanian, Raghupathi; et al, Journal of Organic Chemistry, 1985, 50(25), 5430-2

합성 방법 16

반응 조건
참조
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

합성 방법 17

반응 조건
1.1 Solvents: Tetrahydrofuran ,  Hexane
참조
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

합성 방법 18

반응 조건
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran ,  Hexane
참조
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

합성 방법 19

반응 조건
1.1 Reagents: Iodine chloride Solvents: Dichloromethane ;  25 °C
2.1 Reagents: tert-Butyllithium Catalysts: Gallium chloride ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Chlorobenzene ;  120 °C
참조
(Iodoethynyl)trimethylsilane
Romero, Arthur G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-3

합성 방법 20

반응 조건
참조
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

합성 방법 21

반응 조건
참조
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

합성 방법 22

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane
2.1 -
3.1 -
참조
Gas-phase thermal rearrangements of potential vinylidene precursors to silylbenzofurans and silylbenzopyrans
Barton, Thomas J.; et al, Journal of Organic Chemistry, 1985, 50(2), 158-66

합성 방법 23

반응 조건
1.1 Solvents: Methanol
참조
Photochemistry of 1-(o-hydroxyphenyl)-2-pentamethyldisilanylethyne: photoreaction in a concentrated benzene solution and photoreaction with methanol or acetone
Park, Seung Ki, Bulletin of the Korean Chemical Society, 2001, 22(11), 1202-1206

2-2-(Trimethylsilyl)ethynyl-phenol Raw materials

2-2-(Trimethylsilyl)ethynyl-phenol Preparation Products

2-2-(Trimethylsilyl)ethynyl-phenol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81787-62-4)2-2-(Trimethylsilyl)ethynyl-phenol
주문 번호:A1053505
인벤토리 상태:in Stock
재다:250mg/1g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 17:38
가격 ($):162.0/436.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:81787-62-4)2-2-(Trimethylsilyl)ethynyl-phenol
A1053505
순결:99%/99%
재다:250mg/1g
가격 ($):162.0/436.0
Email